5-Bromo-6-fluorobenzo[d]thiazol-2-amine
Overview
Description
5-Bromo-6-fluorobenzo[d]thiazol-2-amine is an organic compound with the molecular formula C7H4BrFN2S. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
It is known to inhibit cyp1a2 and cyp2c19, which are enzymes involved in drug metabolism .
Mode of Action
Its interaction with its targets (cyp1a2 and cyp2c19) could lead to changes in the metabolism of other drugs or substances that are substrates of these enzymes .
Biochemical Pathways
Given its inhibitory action on cyp1a2 and cyp2c19, it can be inferred that it may affect the metabolic pathways involving these enzymes .
Pharmacokinetics
The pharmacokinetic properties of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine include high gastrointestinal absorption and permeability across the blood-brain barrier . Its Log Po/w values indicate its lipophilicity, which can impact its distribution in the body .
Result of Action
Its inhibitory action on cyp1a2 and cyp2c19 could potentially affect the metabolism of other drugs or substances that are substrates of these enzymes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability can be affected by storage conditions. It is recommended to keep it in a dark place, sealed, and dry . Furthermore, its action and efficacy can be influenced by factors such as the presence of other drugs (which could be metabolized by CYP1A2 and CYP2C19), the individual’s metabolic state, and genetic variations in the target enzymes .
Preparation Methods
The synthesis of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine typically involves the reaction of 5-bromo-6-fluorobenzothiazole with ammonia or an amine under suitable conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
5-Bromo-6-fluorobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include strong bases, oxidizing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-6-fluorobenzo[d]thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar compounds to 5-Bromo-6-fluorobenzo[d]thiazol-2-amine include other benzothiazole derivatives such as 4-bromo-6-fluorobenzo[d]thiazol-2-amine and 2-amino-4-bromo-6-fluorobenzothiazole. These compounds share similar structural features but may exhibit different biological activities and properties. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
5-bromo-6-fluoro-1,3-benzothiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCKLZZTGOIHCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)SC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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